![molecular formula C10H11N2O3- B12544560 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate CAS No. 144167-25-9](/img/structure/B12544560.png)
2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate is a complex organic compound that belongs to the class of phenol derivatives This compound is characterized by the presence of an amino group, an ethoxy group, and a phenolate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate typically involves the reaction of a phenol derivative with an amino-ethoxy compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to ensure high yield and purity of the product. Industrial production methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Substitution: The phenolate moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate are commonly used oxidizing agents for converting phenols to quinones.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride, which are used to reduce quinones to hydroquinones.
Substitution Reactions: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride to facilitate the reaction.
Major Products Formed
Quinones: Formed through oxidation reactions.
Hydroquinones: Formed through reduction reactions.
Substituted Phenol Derivatives: Formed through electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate can be compared with other phenol derivatives:
Propiedades
Número CAS |
144167-25-9 |
|---|---|
Fórmula molecular |
C10H11N2O3- |
Peso molecular |
207.21 g/mol |
Nombre IUPAC |
2-[(1-amino-2-ethoxy-2-oxoethylidene)amino]phenolate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9(11)12-7-5-3-4-6-8(7)13/h3-6,13H,2H2,1H3,(H2,11,12)/p-1 |
Clave InChI |
CDOBOMYVDAZTPC-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C(=NC1=CC=CC=C1[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
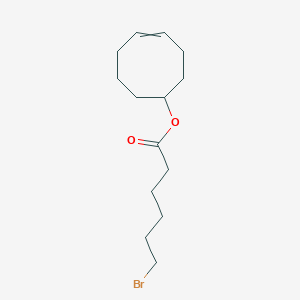
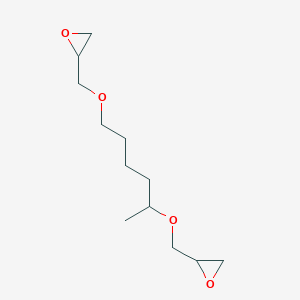
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)
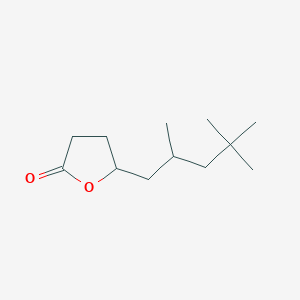
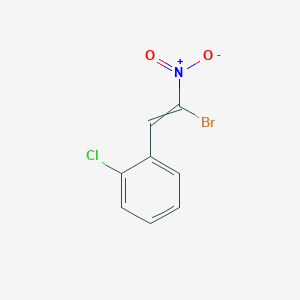
![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)
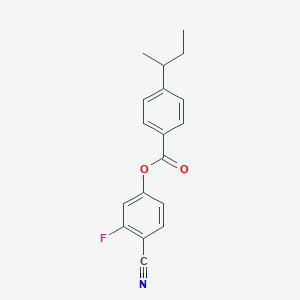
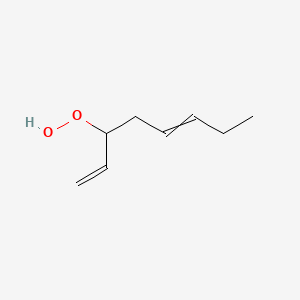
![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
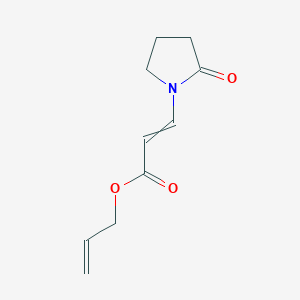

![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)
